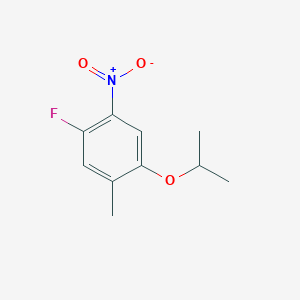
4-Fluoro-2-methyl-5-nitrophenyl 1-methylethyl ether
Cat. No. B8336816
M. Wt: 213.21 g/mol
InChI Key: KASWPUCUTNLWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08288412B2
Procedure details


A solution of 4-fluoro-2-methyl-5-nitrophenol (D16) (0.85 mmol, 145 mg) in tetrahydrofuran (5 mL) was treated with 2-propanol (0.85 mmol, 51.1 mg, 1 eq), diphenyl-2-pyridylphosphine (1.28 mmol, 335.7 mg, 1.5 eq) and di-tert-butyl azodicarboxylate (1.28 mmol, 293.5 mg, 1.5 eq) under argon at room temperature. The mixture was stirred for 3 h then a solution of hydrogen chloride in ether (1M) was added and the mixture was stirred for 1 h. A gummy precipitate appeared. The mixture was concentrated under reduced pressure and the residue was dissolved in ether, washed twice with 5M aqueous hydrogen chloride solution for 30 min then washed twice with 10% aqueous sodium carbonate solution. The organic (ether) phase was dried and concentrated under reduced pressure to give a residue which was purified by chromatography on silica (ethyl acetate/petrol ether) to give the title compound as a pale yellow solid (0.53 mmol, 115 mg, 63% yield).






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([OH:11])=[C:4]([CH3:12])[CH:3]=1.[CH3:13][CH:14](O)[CH3:15].C1(P(C2C=CC=CC=2)C2C=CC=CN=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.Cl>O1CCCC1.CCOCC>[CH3:13][CH:14]([O:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([F:1])=[CH:3][C:4]=1[CH3:12])[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
145 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1[N+](=O)[O-])O)C
|
|
Name
|
|
|
Quantity
|
51.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
335.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
293.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1 h
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 5M aqueous hydrogen chloride solution for 30 min
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed twice with 10% aqueous sodium carbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic (ether) phase was dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica (ethyl acetate/petrol ether)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.53 mmol | |
| AMOUNT: MASS | 115 mg | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

